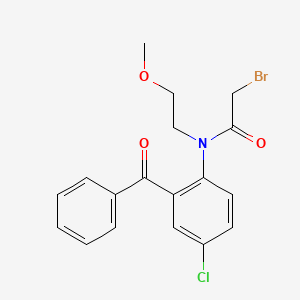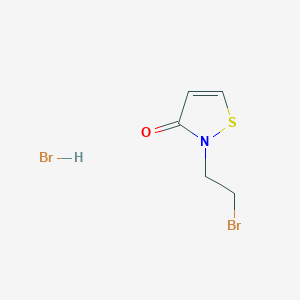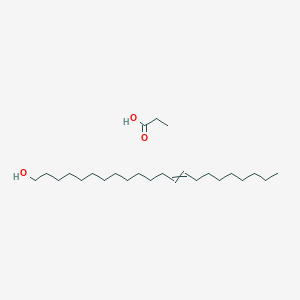
4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-nitroaniline is an organic compound with a complex structure that includes a chloromethanesulfonyl group, a methoxy group, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-nitroaniline typically involves multiple steps. One common method involves the reaction of 4-nitroaniline with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The key is to maintain precise control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethanesulfonyl group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonates.
Reduction: Conversion to 4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-aminoaniline.
Oxidation: Formation of carbonyl derivatives.
Scientific Research Applications
4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethanesulfonyl group, which can react with nucleophilic sites in biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethanesulfonyl)-N-methyl-2-nitroaniline
- 4-(Chloromethanesulfonyl)-N-methoxy-2-nitroaniline
- 4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-aminobenzene
Uniqueness
4-(Chloromethanesulfonyl)-N-methoxy-N-methyl-2-nitroaniline is unique due to the combination of functional groups it possesses. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61496-66-0 |
|---|---|
Molecular Formula |
C9H11ClN2O5S |
Molecular Weight |
294.71 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-N-methoxy-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C9H11ClN2O5S/c1-11(17-2)8-4-3-7(18(15,16)6-10)5-9(8)12(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
VUNKXBLKMFNKOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)S(=O)(=O)CCl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[1,2-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B14569178.png)




![2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate](/img/structure/B14569203.png)



![2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14569218.png)


silane](/img/structure/B14569234.png)

